molecular formula C7H13ClN2 B2643516 (1S,2R)-2-Aminocyclohexane-1-carbonitrile;hydrochloride CAS No. 2580097-09-0

(1S,2R)-2-Aminocyclohexane-1-carbonitrile;hydrochloride

Cat. No.: B2643516
CAS No.: 2580097-09-0
M. Wt: 160.65
InChI Key: JBEUIYULCKXPPX-ZJLYAJKPSA-N
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Description

(1S,2R)-2-Aminocyclohexane-1-carbonitrile;hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Aminocyclohexane-1-carbonitrile;hydrochloride typically involves the resolution of racemic mixtures or the use of chiral catalysts to achieve the desired enantiomeric purity. One common method includes the reaction of cyclohexanone with ammonia and cyanide sources under controlled conditions to form the aminonitrile intermediate, followed by resolution using chiral acids .

Industrial Production Methods

Industrial production often employs enantioselective synthesis techniques, including the use of chiral auxiliaries or catalysts to ensure high enantiomeric excess. Techniques such as crystallization and chromatography are also utilized to separate the desired enantiomer from the racemic mixture .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Aminocyclohexane-1-carbonitrile;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cyclohexane derivatives, primary amines, and nitriles, depending on the reaction conditions and reagents used .

Scientific Research Applications

(1S,2R)-2-Aminocyclohexane-1-carbonitrile;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (1S,2R)-2-Aminocyclohexane-1-carbonitrile;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The stereochemistry of the compound is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-2-Aminocyclohexane-1-carbonitrile;hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomers and other similar compounds .

Properties

IUPAC Name

(1S,2R)-2-aminocyclohexane-1-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.ClH/c8-5-6-3-1-2-4-7(6)9;/h6-7H,1-4,9H2;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEUIYULCKXPPX-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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